Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Synthesis of Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Executive Summary
The 1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as the core pharmacophore for soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat, Vericiguat) and various kinase inhibitors (GSK-3, CDK).
This guide details the industrial-standard synthesis of Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (also known as the 4-oxo tautomer). This specific ester is the universal precursor; while the title strictly requests the "Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate" (4-H), the 4-hydroxy derivative is the direct product of the primary synthetic route (Gould-Jacobs reaction). Accessing the 4-H variant requires subsequent functionalization (chlorination/reduction), which is briefly outlined, but the focus remains on the critical construction of the bicyclic core.
Key Technical Parameters:
-
Primary Route: Gould-Jacobs Cyclocondensation.[1]
-
Critical Reagents: 3-Aminopyrazole, Diethyl Ethoxymethylenemalonate (EMME).
-
Key Challenge: Regioselectivity control (avoiding the [1,5-a] isomer) and thermal management during cyclization.
Strategic Retrosynthesis & Logic
The synthesis is grounded in the Gould-Jacobs reaction , a sequence involving condensation followed by thermal cyclization.[1]
Retrosynthetic Logic
-
Disconnection: The pyridine ring is disconnected at the N1-C6 and C4-C5 bonds.
-
Precursors: This reveals two key fragments: 3-aminopyrazole (nucleophile) and diethyl ethoxymethylenemalonate (EMME, electrophile).
-
Regioselectivity: The reaction of 3-aminopyrazole with EMME can theoretically yield two isomers:
-
Path A (Desired): Attack via the exocyclic amine -> 1H-pyrazolo[3,4-b]pyridine.
-
Path B (Undesired): Attack via the endocyclic nitrogen -> pyrazolo[1,5-a]pyrimidine.
-
Control: Path A is thermodynamically favored under the specific high-temperature conditions described below.
-
Caption: Retrosynthetic disconnection showing the Gould-Jacobs strategy.
Detailed Synthetic Protocol
This protocol is designed for a 50g scale batch, prioritizing reproducibility and safety.
Phase 1: Formation of the Enamine Intermediate
Objective: Condensation of 3-aminopyrazole with EMME to form diethyl [(1H-pyrazol-3-yl)amino]methylenemalonate.
Reagents:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol |
|---|---|---|---|
| 3-Aminopyrazole | 83.09 | 1.0 | 50.0 g |
| Diethyl ethoxymethylenemalonate (EMME) | 216.23 | 1.05 | 136.5 g |
| Ethanol (Anhydrous) | 46.07 | Solvent | 500 mL |
Procedure:
-
Setup: Equip a 1L round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Charge 3-aminopyrazole (50.0 g) and Ethanol (500 mL). Stir until fully dissolved at room temperature.
-
Addition: Add EMME (136.5 g) dropwise over 20 minutes. Note: The reaction is slightly exothermic.
-
Reflux: Heat the mixture to reflux (78°C) for 3–4 hours.
-
IPC (In-Process Control): Monitor via TLC (EtOAc/Hexane 1:1). The starting amine spot (polar) should disappear, replaced by a less polar product spot.
-
-
Isolation: Cool the reaction mixture to 0–5°C using an ice bath. The product will precipitate as a white to off-white solid.
-
Filtration: Filter the solid and wash with cold ethanol (2 x 50 mL).
-
Drying: Dry under vacuum at 45°C.
-
Expected Yield: ~85-95%[2]
-
Checkpoint: The intermediate must be dry before Phase 2 to prevent "bumping" in high-temp solvent.
-
Phase 2: Thermal Cyclization (The Gould-Jacobs Step)
Objective: Intramolecular cyclization to form the pyridine ring.
Reagents:
| Reagent | Role | Mass/Vol |
|---|---|---|
| Enamine Intermediate (from Phase 1) | Precursor | ~140 g |
| Dowtherm A (Diphenyl ether/Biphenyl) | High-BP Solvent | 700 mL |
Procedure:
-
Safety Warning: This step involves temperatures >240°C. Use a blast shield and high-temperature silicone oil bath or heating mantle with precise control.
-
Setup: Equip a 2L 3-neck flask with a mechanical stirrer (critical for slurry handling), a Dean-Stark trap (to remove ethanol), and a reflux condenser.
-
Pre-heating: Charge Dowtherm A (700 mL) and heat to 240°C.
-
Addition: Add the solid Enamine Intermediate portion-wise to the hot solvent.
-
Why: Adding solid to hot solvent minimizes the residence time of the uncyclized intermediate at intermediate temperatures, which can favor side reactions.
-
-
Reaction: Maintain temperature at 245–255°C. Ethanol will evolve and be trapped in the Dean-Stark apparatus.
-
Workup: Cool the mixture to ~80°C. Add Ethanol (300 mL) slowly to the stirring mixture to induce precipitation and dilute the viscous Dowtherm A.
-
Crystallization: Cool further to 0°C.
-
Filtration: Filter the crude product.
-
Washing: Wash with Ethanol (3 x 100 mL) and then Hexanes (2 x 100 mL) to remove residual Dowtherm A.
-
Purification: Recrystallize from DMF/Ethanol or Dioxane if high purity (>99%) is required.
Mechanism & Critical Process Parameters (CPPs)
Mechanistic Pathway
The reaction proceeds via an addition-elimination sequence followed by an intramolecular nucleophilic acyl substitution.
Caption: Step-wise mechanism of the Gould-Jacobs reaction.
Critical Process Parameters (CPPs)
-
Temperature Control (Phase 2): The cyclization requires high activation energy. Temperatures below 230°C often result in incomplete conversion or stalling.
-
Solvent Selection: Dowtherm A (Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide) is the industry standard due to its high boiling point (258°C) and stability.
-
Regiochemistry: The use of 3-aminopyrazole specifically directs the synthesis toward the [3,4-b] isomer. Using 5-substituted pyrazoles can sterically hinder the desired N1 attack, potentially altering the ratio.
Characterization & Validation
Target Compound: Ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[2][3]
Analytical Profile:
-
Appearance: White to pale yellow powder.
-
Melting Point: >280°C (Decomposes).
-
1H NMR (DMSO-d6, 400 MHz):
-
δ 13.5-14.0 (br s, 1H, NH - Pyrazole).
-
δ 12.5 (s, 1H, OH/NH - Pyridone tautomer).
-
δ 8.5 (s, 1H, H-6 Pyridine ring).
-
δ 8.2 (s, 1H, H-3 Pyrazole ring).
-
δ 4.2 (q, 2H, Ethyl CH2).
-
δ 1.3 (t, 3H, Ethyl CH3).
-
Interpretation: The presence of the singlet at δ 8.5 is diagnostic for the formation of the pyridine ring (C6 proton). The absence of vinyl protons from the EMME starting material confirms cyclization.
Functionalization to the 4-H Derivative (Optional)
If the strict "Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate" (without the 4-OH) is required:
-
Chlorination: Treat the 4-hydroxy product with POCl3 (Reflux, 4h) to yield Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
-
Hydrogenolysis: Subject the 4-chloro derivative to catalytic hydrogenation (H2, Pd/C, Et3N in MeOH) to remove the chlorine atom, yielding the 4-unsubstituted core.
References
-
Preparation of Pyrazolopyridines: Mittendorf, J., et al. (2009). Discovery of Riociguat (BAY 63-2521): A Potent, Oral Stimulator of Soluble Guanylate Cyclase. ChemMedChem, 4(5), 853–865. Link
-
Gould-Jacobs Reaction Mechanism: Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Regioselectivity Studies: Lynch, M. A., et al. (1988). Synthesis of 1H-pyrazolo[3,4-b]pyridines. Journal of Heterocyclic Chemistry, 25(4), 1167-1171. Link
-
Large Scale Protocol: Patent US20120022084A1. Method for producing pyrazolopyridines. Link
